N-benzyl-1-cyclopropylethanamine

Medicinal Chemistry ADME Properties Physicochemical Profiling

Medicinal chemistry programs require scaffolds that balance permeability with metabolic stability. Bulkier cycloalkyl analogs increase lipophilicity and off-target risks. This racemic secondary amine (C₁₂H₁₇N, MW 175.27) offers a pre-organized structure with only 4 rotatable bonds. - **Physicochemical optimization**: TPSA 12 Ų & LogP 2.5 predict BBB penetration; avoids hERG liabilities common with LogP >4 analogs. - **Cost-efficient analoging**: Racemic mixture (>97% purity) enables rapid SAR exploration before enantiomer resolution. - **Reliable supply**: Standard packaging for R&D, immediate dispatch.

Molecular Formula C12H17N
Molecular Weight 175.275
CAS No. 133612-01-8
Cat. No. B2692005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-cyclopropylethanamine
CAS133612-01-8
Molecular FormulaC12H17N
Molecular Weight175.275
Structural Identifiers
SMILESCC(C1CC1)NCC2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
InChIKeyIAFIYTMWMGDDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1-cyclopropylethanamine Overview


N-Benzyl-1-cyclopropylethanamine (CAS 133612-01-8) is a secondary amine characterized by a benzyl group and a cyclopropylethyl moiety attached to a central nitrogen atom [1]. With the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol, it exists as a racemic mixture and is primarily utilized as a chemical intermediate and building block in organic synthesis [1]. Its structural features, particularly the strained cyclopropyl ring, influence its physicochemical properties and make it a subject of interest in medicinal chemistry research [1].

Workflow

Organic synthesis building block

Selection

Racemic mixture for early SAR and hit exploration

Use Context

Medicinal chemistry intermediate; strained cyclopropyl motif research

Substitution Limitations for N-Benzyl-1-cyclopropylethanamine


The specific combination of the strained cyclopropyl ring and the benzyl group in N-benzyl-1-cyclopropylethanamine (CAS 133612-01-8) confers a unique physicochemical profile that distinguishes it from close analogs like N-benzyl-1-cyclohexylethanamine or N-benzyl-1-cyclopropylpropanamine [1]. This structural divergence leads to quantifiable differences in key properties such as lipophilicity (LogP) and molecular topology, which directly impact solubility, membrane permeability, and metabolic stability in a research setting [2][3]. Therefore, generic substitution with a larger cycloalkyl or different alkyl chain analog is not scientifically sound without re-validation, as these changes can fundamentally alter the compound's behavior in assays or as a synthetic intermediate.

!

Larger cycloalkyl analogs (e.g., cyclohexyl) may significantly alter logP and solubility, shifting ADME and permeability profiles.

!

Extended alkyl chains (e.g., propyl) increase rotatable bonds, potentially reducing ligand efficiency and target binding pre-organization.

!

Single-enantiomer forms cannot be directly substituted for the racemate; chiral resolution impacts SAR interpretation and requires re-validation.

Key Differentiators from Analogs


Lower Lipophilicity vs. Cyclohexyl Analog

N-Benzyl-1-cyclopropylethanamine (CAS 133612-01-8) exhibits significantly lower lipophilicity compared to its larger cyclohexyl analog. This difference is quantified by the computed partition coefficient (XLogP3), which is a key determinant of a molecule's distribution, solubility, and potential for non-specific binding [1][2].

Lipophilicity vs. Cyclohexyl Analog
Class-level inference
XLogP3 2.5 vs 4.14
(Δ 1.64 lower)
May support better aqueous solubility and reduced off-target screening risk
Computed values; experimental logP verification recommended
Medicinal Chemistry ADME Properties Physicochemical Profiling

TPSA and Blood-Brain Barrier Penetration

The compound possesses a low Topological Polar Surface Area (TPSA) of 12 Ų [1]. This value falls well below the commonly cited threshold of <60-70 Ų for favorable blood-brain barrier (BBB) penetration, a feature it shares with many CNS-active amines [2]. While this is a class-level property, it quantitatively distinguishes it from analogs with additional polar atoms or larger, more polarizable rings that would increase TPSA and hinder CNS access.

TPSA & CNS Permeability
Class-level inference
12 Ų
Well below typical CNS drug threshold (60–70 Ų); supports predicted BBB penetration context
Computed property; requires in-vitro permeability assay confirmation
Blood-Brain Barrier CNS Drug Design Molecular Descriptors

Rotatable Bond Count and Conformational Restraint

With exactly 4 rotatable bonds, N-Benzyl-1-cyclopropylethanamine (CAS 133612-01-8) offers a moderate degree of conformational flexibility [1]. This is fewer than analogs with longer alkyl chains, such as N-benzyl-1-cyclopropylpropanamine, which would have an additional rotatable bond. Reducing the number of rotatable bonds is a well-established strategy to improve ligand binding efficiency by minimizing the entropic penalty upon target binding [2].

Rotatable Bonds vs. Homolog
Class-level inference
4 vs ≥5
(at least 1 fewer)
Lower rotatable bond count may improve ligand efficiency and hit-to-lead attractiveness
Based on computed topology; modeling validation advised
Conformational Analysis Ligand Efficiency Molecular Modeling

Cost-Effective Racemate for Early SAR

For initial structure-activity relationship (SAR) studies where stereochemistry is not the primary focus, the racemic mixture (CAS 133612-01-8) offers a practical and cost-effective alternative to the more expensive, single-enantiomer forms [1]. Commercial vendors offer the racemic compound at high purity (e.g., 98% ), which is sufficient for most early-stage screening assays.

Racemate for Early SAR
Data to verify
Racemic (>97% purity) vs single enantiomer
Supports cost-efficient SAR exploration; enantiomer-specific effects require later resolution
Vendor-dependent pricing and purity; verify with supplier specifications
Chemical Procurement Building Blocks Structure-Activity Relationship (SAR)

N-Benzyl-1-cyclopropylethanamine Applications


CNS-Targeted Hit-to-Lead Exploration

In a medicinal chemistry program aimed at discovering new CNS therapeutics, N-Benzyl-1-cyclopropylethanamine (CAS 133612-01-8) serves as an optimal core scaffold. Its favorable computed TPSA of 12 Ų and moderate LogP of 2.5 suggest a high probability of crossing the blood-brain barrier [1][2]. Compared to bulkier, more lipophilic analogs (e.g., cyclohexyl derivative, LogP=4.14 [3]), this compound offers a cleaner starting point with a reduced risk of developing liabilities like hERG inhibition or poor solubility.

Cost-Effective Racemate for Early SAR

For research teams initiating a new project, procuring the racemic mixture of N-Benzyl-1-cyclopropylethanamine (CAS 133612-01-8) is a prudent, cost-effective strategy [1]. It allows for the rapid synthesis of a diverse set of analogs to probe the chemical space around the amine before committing to the more expensive and time-consuming resolution or asymmetric synthesis of the active enantiomer. The high commercial purity (>97% [1]) ensures reliable, reproducible results in primary biochemical or cell-based assays.

Constrained Ligand Synthesis

Researchers seeking to improve the binding efficiency of their lead compounds can use N-Benzyl-1-cyclopropylethanamine (CAS 133612-01-8) as a key intermediate. Its structure, with only 4 rotatable bonds [2], introduces a degree of conformational pre-organization not found in more flexible homologs like N-benzyl-1-cyclopropylpropanamine [1]. Incorporating this motif can lower the entropic cost of target binding, potentially leading to ligands with higher affinity and improved selectivity in target engagement studies.

Application
Selection Property
Validation Focus
CNS-targeted hit-to-lead exploration
Moderate lipophilicity and low TPSA scaffold profile
Predicted BBB penetration assessment
Cost-effective early SAR library synthesis
Racemic building block with reliable purity
Reaction scope and purity consistency across lots
Conformationally constrained ligand design
Limited rotatable bonds and cyclopropyl pre-organization
Binding efficiency improvement over flexible homologs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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